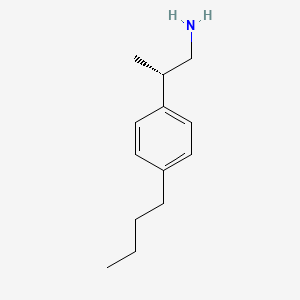
(2S)-2-(4-Butylphenyl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(4-Butylphenyl)propan-1-amine, also known as buphedrone, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of the naturally occurring stimulant cathinone, which is found in the khat plant. Buphedrone is known for its psychoactive effects and is often used recreationally. However, it has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
Buphedrone acts as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria, which is why it is often used recreationally. However, it also has potential therapeutic applications due to its effects on the central nervous system.
Biochemical and Physiological Effects:
Buphedrone has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases the release of dopamine and norepinephrine in the brain, leading to increased stimulation and euphoria. However, these effects can also be dangerous and can lead to adverse health effects.
実験室実験の利点と制限
Buphedrone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced and standardized for research purposes. It also has a known mechanism of action, which makes it easier to study. However, there are also limitations to its use in lab experiments. It is a controlled substance, which means that it can be difficult to obtain for research purposes. Additionally, it has potential health risks, which must be taken into consideration when conducting research.
将来の方向性
There are several future directions for research on (2S)-2-(4-Butylphenyl)propan-1-amine. One area of research is its potential therapeutic applications. It has shown promise as a treatment for certain neurological disorders, and further research could lead to the development of new treatments. Another area of research is its effects on the brain and the central nervous system. Understanding how this compound affects these systems could lead to a better understanding of how other drugs and substances affect the brain. Finally, there is a need for research on the potential health risks of this compound, including its effects on the cardiovascular system and the potential for addiction.
合成法
Buphedrone can be synthesized through various methods, including the reduction of 4-butyrophenone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 4-butyrophenone with methylamine and sodium cyanoborohydride. These methods have been described in scientific literature and have been used to produce (2S)-2-(4-Butylphenyl)propan-1-amine for research purposes.
科学的研究の応用
Buphedrone has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its effects on the central nervous system and has shown promise as a treatment for certain neurological disorders. For example, one study found that (2S)-2-(4-Butylphenyl)propan-1-amine was effective in reducing the symptoms of Parkinson's disease in animal models. Another study found that it may have potential as a treatment for depression and anxiety.
特性
IUPAC Name |
(2S)-2-(4-butylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-3-4-5-12-6-8-13(9-7-12)11(2)10-14/h6-9,11H,3-5,10,14H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBFMGNOERXXRL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


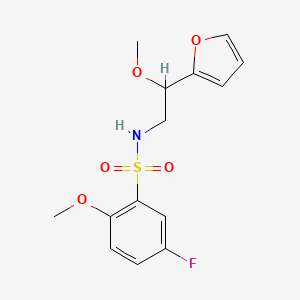
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2750150.png)

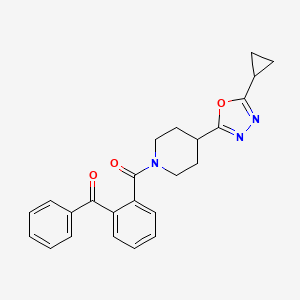
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2750157.png)
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2750158.png)
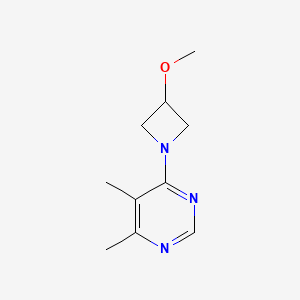




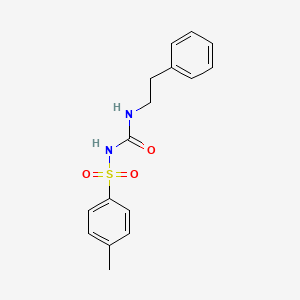
![5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2750170.png)